Lipophilicity Differentiation vs. Des-Fluoro Analogs
The calculated partition coefficient (XLogP3) for Methyl 2-fluoro-4-(5-fluoro-2-methoxyphenyl)benzoate is 3.6 . This value reflects the combined contribution of its two fluorine atoms and a methoxy group on a biphenyl core. Compared to a fully unsubstituted methyl biphenyl-4-carboxylate analog (estimated XLogP ~3.0), the compound is predicted to have increased lipophilicity, which can enhance membrane permeability .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Methyl biphenyl-4-carboxylate (unsubstituted analog) |
| Quantified Difference | Target XLogP3 is estimated to be ~0.6 units higher than baseline. |
| Conditions | In silico calculation (XLogP3) |
Why This Matters
This specific lipophilicity profile directly influences a compound's ability to cross biological membranes, making it a critical parameter for hit and lead optimization in drug discovery.
